molecular formula C14H28 B8313900 2-Tetradecene CAS No. 26952-13-6

2-Tetradecene

Cat. No. B8313900
M. Wt: 196.37 g/mol
InChI Key: OBDUMNZXAIUUTH-HWKANZROSA-N
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Patent
US04016220

Procedure details

A mixture of 9-triscosene and 9-heneicosene was prepared by following the process described in Example 8, namely by conducting, over 39 g. of the aforedescribed rehenium-containing catalyst, at 60° C., a mixture of 196 g. (0.79 mole) of 9-octadecene, 58 g. (0.26 mole) of 2-hexadecene, and 16 g. (0.08 mole) of 2-tetradecene. After a reaction time of 5 hours and with a throughput of 200 ml. of olefin mixture per hour, 3.2% by weight of tricosene and 1.4% by weight of heneicosene were obtained. The content of the cis-isomer was 24%.
[Compound]
Name
9-triscosene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.79 mol
Type
reactant
Reaction Step Two
Quantity
0.26 mol
Type
reactant
Reaction Step Three
Name
2-tetradecene
Quantity
0.08 mol
Type
reactant
Reaction Step Four
[Compound]
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21].[CH3:22][CH2:23]CCCCCCC=CCCCCCCCC.CC=CCCCCCCCCCCCCC.CC=CCCCCCCCCCCC>>[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH3:21]

Inputs

Step One
Name
9-triscosene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCC=CCCCCCCCCCCC
Step Two
Name
Quantity
0.79 mol
Type
reactant
Smiles
CCCCCCCCC=CCCCCCCCC
Step Three
Name
Quantity
0.26 mol
Type
reactant
Smiles
CC=CCCCCCCCCCCCCC
Step Four
Name
2-tetradecene
Quantity
0.08 mol
Type
reactant
Smiles
CC=CCCCCCCCCCCC
Step Five
Name
olefin
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
of the aforedescribed rehenium-containing catalyst, at 60° C., a mixture of 196 g
CUSTOM
Type
CUSTOM
Details
After a reaction time of 5 hours
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
C=CCCCCCCCCCCCCCCCCCCCCC
Name
Type
product
Smiles
C=CCCCCCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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